![molecular formula C18H19ClN4O3 B2475900 2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1189703-77-2](/img/structure/B2475900.png)
2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
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Overview
Description
The compound “2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride” is a novel substituted heterocyclic ring . It is represented by a specific formula and can exist in various forms such as a pharmaceutically acceptable salt, solvate, polymorph, ester, tautomer, or prodrug .
Molecular Structure Analysis
The molecular structure of this compound is complex, with various functional groups . It includes a 1-methyl-1H-imidazol-2-yl group, a piperazine ring, and a 4H-chromen-4-one group . The exact structure would provide more insights into the compound’s properties and reactivity .Scientific Research Applications
Anticancer Potential
A series of chromeno[4,3-b]pyridine derivatives, closely related to the compound , have been designed and synthesized for their potential anticancer properties. These compounds underwent computational ADME, Lipinski's analysis, molecular docking, and binding energy studies to evaluate their anticancer activities, particularly against breast cancer cell lines like MCF-7. The molecular docking studies highlighted the significance of certain moieties for good interaction, suggesting compounds with similar structures could show high activity toward breast cancer cell lines. The synthesized compounds were confirmed using various spectroscopic methods, indicating a methodical approach to evaluating their anticancer potential (Ghada E. Abd El Ghani, M. A. Elmorsy, & M. Ibrahim, 2022).
Antitumor Activity
Research into N1-(coumarin-7-yl)amidrazones incorporating N-piperazines revealed the synthesis of new compounds by reacting hydrazonoyl chloride derived from 7-amino-4-methylcoumarin with appropriate piperazines. The antitumor activity of these compounds was evaluated, identifying several with potent efficacy against MCF-7 and K562 cells. This study highlights the potential of piperazine-incorporated compounds for antitumor applications, underscoring the importance of structural features in enhancing antitumor activity (M. S. Mustafa et al., 2011).
Cytotoxic Agents
A series of piperazin-2-one derivatives were prepared through bioisosteric substitution and evaluated for their cytotoxic activities against cancer and normal cell lines. The study aimed to identify compounds with increased cytotoxicity towards cancer cells while minimizing effects on normal cells. Some derivatives showed significant cytotoxicity, indicating the potential of such compounds in cancer therapy (Saeed Ghasemi, Simin Sharifi, & J. Shahbazi Mojarrad, 2020).
Mechanism of Action
Target of Action
The primary target of 2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is the Androgen Receptor . This receptor plays a crucial role in the development and progression of diseases such as prostate cancer .
Mode of Action
This compound operates as a bifunctional compound. One end of the compound contains a cereblon ligand that binds to the E3 ubiquitin ligase, while the other end has a moiety that binds to the Androgen Receptor . This configuration places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation and inhibition of the Androgen Receptor .
Biochemical Pathways
It is known that the compound’s action on the androgen receptor can influence a variety of downstream effects, including the regulation of gene expression and cellular growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation and inhibition of the Androgen Receptor . This can lead to a decrease in the proliferation of cancer cells and potentially slow the progression of diseases such as prostate cancer .
Future Directions
properties
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3.ClH/c1-20-7-6-19-18(20)22-10-8-21(9-11-22)17(24)16-12-14(23)13-4-2-3-5-15(13)25-16;/h2-7,12H,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMIPYRSRJKDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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